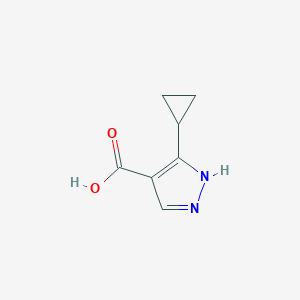

5-Cyclopropyl-1h-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRDAUXEHDELHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584573 | |

| Record name | 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-26-0 | |

| Record name | 3-Cyclopropyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclopropylpyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyclopropyl-1H-pyrazole-4-carboxylic Acid

This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 5-cyclopropyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented in a logical, three-stage process, beginning with the formation of a key β-ketoester intermediate, followed by the construction of the pyrazole core via a classical cyclocondensation reaction, and culminating in the hydrolysis to the target carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The incorporation of a cyclopropyl group at the 5-position can enhance metabolic stability and binding affinity, while the carboxylic acid at the 4-position provides a handle for further derivatization, making this compound a highly sought-after intermediate.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence. The pathway commences with a Claisen condensation to construct the requisite 1,3-dicarbonyl system. This is followed by the well-established Knorr pyrazole synthesis to form the heterocyclic core. The final step is a straightforward ester hydrolysis to yield the desired product.

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate via Claisen Condensation

The initial and crucial step is the formation of the β-ketoester, ethyl 4-cyclopropyl-2,4-dioxobutanoate. This is accomplished through a crossed Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate.[1][2] Diethyl oxalate is an excellent electrophilic partner in this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation.[3] The reaction is driven to completion by the deprotonation of the resulting β-ketoester, which is more acidic than the starting ketone.[4]

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 mL) at room temperature.

-

Condensation: Cool the resulting sodium ethoxide solution to 0°C. A mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g) is then added dropwise over approximately 15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then add an additional 100 mL of anhydrous ethanol. Continue stirring for 1 hour at room temperature.

-

Heating and Work-up: Heat the reaction mixture to 80°C and maintain for 45 minutes. Cool the mixture to room temperature and concentrate under reduced pressure.

-

Isolation: To the resulting solid, add ethyl acetate, wash with ethanol, and filter. Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid.

-

Extraction and Purification: Extract the acidified solution with diethyl ether. Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl 4-cyclopropyl-2,4-dioxobutanoate as a brown liquid.[5]

| Parameter | Value | Reference |

| Starting Materials | Cyclopropyl methyl ketone, Diethyl oxalate | [5] |

| Base | Sodium ethoxide | [5] |

| Solvent | Anhydrous Ethanol | [5] |

| Reaction Temperature | 0°C to 80°C | [5] |

| Reaction Time | ~2 hours | [5] |

| Yield | 93% | [5] |

Step 2: Knorr Pyrazole Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a classic and highly efficient method for constructing pyrazole rings.[6] This reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, ethyl 4-cyclopropyl-2,4-dioxobutanoate, with a hydrazine derivative.[7][8] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[8][9]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol (approximately 0.2 M).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation and Purification: The crude product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Adapted from[8] |

| Reagent | Hydrazine Hydrate | Adapted from[8] |

| Catalyst | Glacial Acetic Acid | Adapted from[8] |

| Solvent | Ethanol | Adapted from[8] |

| Reaction Temperature | Reflux (~80°C) | Adapted from[8] |

| Reaction Time | 2-4 hours | Adapted from[8] |

| Expected Yield | High | Based on[7] |

Step 3: Hydrolysis of Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate

The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction, typically carried out under basic conditions followed by acidification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

-

Base Addition: Add lithium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Stir the mixture in the ice bath for an additional 30 minutes. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts and dry under vacuum to yield this compound.[10]

| Parameter | Value | Reference |

| Starting Material | Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | Adapted from[10] |

| Reagent | Lithium Hydroxide | [10] |

| Solvent | THF/Water (1:1) | [10] |

| Reaction Temperature | Room Temperature | [10] |

| Reaction Time | 4-12 hours | [10] |

| Expected Yield | High | Adapted from[10] |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and high-yielding route to this compound. The methodology relies on well-established and understood chemical transformations, ensuring reproducibility and scalability. The versatility of the pyrazole scaffold, combined with the beneficial properties imparted by the cyclopropyl and carboxylic acid functionalities, makes this compound an important asset for the discovery and development of new therapeutic agents.

References

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

-

Knorr Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

-

19.06: Carboxylic Derivatives - The Claisen Condensation. Chemistry LibreTexts. Available at: [Link]

-

9.8: Mixed Claisen Condensations. Chemistry LibreTexts. Available at: [Link]

-

1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. PMC. Available at: [Link]

Sources

- 1. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 [chemicalbook.com]

- 6. Knorr Pyrazole Synthesis [drugfuture.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-Cyclopropyl-1h-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-1H-pyrazole-4-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages validated computational prediction methodologies to offer insights into its acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and melting point. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate the presented in-silico data and characterize analogous compounds. The content is structured to provide not only the data but also the scientific rationale behind the analytical techniques, ensuring a deeper understanding of the experimental choices and their implications in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold and Cyclopropyl Substitution

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1] The electronic properties of the pyrazole ring, with its two adjacent nitrogen atoms, allow for a range of intermolecular interactions, making it an excellent pharmacophore.[1]

The incorporation of a cyclopropyl group is a common strategy in modern drug design to enhance a molecule's metabolic stability, potency, and membrane permeability. This is attributed to the unique electronic nature and conformational rigidity of the cyclopropyl ring. When appended to a pharmacologically active core like pyrazole, the cyclopropyl moiety can significantly influence the overall physicochemical profile of the molecule, thereby impacting its pharmacokinetic and pharmacodynamic behavior. This compound represents a valuable building block that combines these advantageous structural features. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties: A Computational Perspective

In the absence of extensive experimental data for this compound, we present a summary of its predicted physicochemical properties. These values have been estimated using well-established computational models that are widely accepted in the pharmaceutical industry for in-silico screening and lead optimization.[2][3][4][5] It is crucial to note that these are predictive values and experimental verification is highly recommended.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₈N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 152.15 g/mol | Influences diffusion and transport properties. |

| pKa (acidic) | 3.5 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | 1.0 - 1.5 | Indicates lipophilicity and the partitioning behavior between aqueous and lipid environments, affecting absorption and distribution. |

| Aqueous Solubility | Low to Moderate | A critical factor for oral bioavailability and formulation development. |

| Melting Point | 180 - 200 °C | Provides an indication of crystal lattice energy and can influence dissolution rate. |

Note: The predicted values are aggregated from various computational algorithms and should be considered as estimates.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the experimental choices is highlighted to provide a deeper understanding of the underlying principles.

Determination of the Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For an acidic compound like a carboxylic acid, it is the pH at which the compound exists in equal proportions in its ionized and non-ionized forms.

Principle: This classic method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (this compound) and monitoring the change in pH. The pKa is determined from the midpoint of the titration curve.

Protocol:

-

Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

-

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL) using a burette.

-

Data Collection: Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Causality: The choice of a strong base as a titrant ensures a sharp and well-defined equivalence point. The use of a co-solvent is sometimes necessary for compounds with low aqueous solubility, but its concentration should be kept to a minimum as it can affect the pKa value.

Determination of the Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: This method involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Prepare a stock solution of this compound in the aqueous phase. Add a known volume of this solution to a separatory funnel containing a known volume of the n-octanol phase.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the amount of compound in both phases should be close to the initial amount added to check for mass balance.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.

Principle: This method determines the equilibrium solubility of a compound in an aqueous buffer at a specific temperature.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Reporting: Express the solubility in units such as mg/mL or µM.

Rationale: Using a buffer at a physiologically relevant pH is crucial for ionizable compounds like carboxylic acids, as their solubility is highly pH-dependent.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in the determination of pKa and logP.

Caption: Workflow for pKa determination by potentiometric titration.

Sources

An In-Depth Technical Guide to 5-Cyclopropyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives

This guide provides a comprehensive technical overview of 5-cyclopropyl-1H-pyrazole-4-carboxylic acid, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, the nuances of its structure, established synthetic protocols, and its burgeoning applications in medicinal chemistry.

Understanding the this compound Core

The this compound structure is a fascinating molecular architecture, belonging to the azole family of heterocycles. The core of this molecule is a five-membered pyrazole ring, which features two adjacent nitrogen atoms. This arrangement imparts unique electronic properties, with the nitrogen at position 1 being "pyrrole-like" and participating in aromatic conjugation, while the nitrogen at position 2 is "pyridine-like" with a non-conjugated electron pair. This duality allows for interactions in both acidic and basic environments, making it a versatile chemical intermediate.

A key feature of the "1H"-pyrazole designation is the presence of a hydrogen atom on one of the ring's nitrogen atoms. This leads to the phenomenon of tautomerism, where the proton can shuttle between the two nitrogen atoms, resulting in two distinct, rapidly interconverting forms. This dynamic equilibrium is a crucial consideration in the reactivity and biological interactions of these compounds.

For practical applications, particularly in drug discovery, the hydrogen at the N1 position is often replaced with a substituent group (R). This N-substitution is a critical step in modulating the compound's physicochemical properties, such as solubility and metabolic stability, and in fine-tuning its binding affinity to biological targets.

Chemical Identity and Structure

The parent N-unsubstituted compound, This compound , is the foundational structure of this chemical family.

N-Substituted Derivatives: The Workhorses of Research

In the realm of drug discovery and materials science, N-substituted derivatives of 5-cyclopropyl-pyrazole-4-carboxylic acid are of paramount importance. The nature of the substituent at the N1 position can dramatically influence the molecule's properties and biological activity. Below are a few representative examples:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | 1248463-84-4 | C10H14N2O2 | 194.23[1] |

| 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Not readily available | C13H12N2O2 | 228.25[2] |

| 5-Amino-3-cyclopropyl-1H-pyrazole | 175137-46-9 | C6H9N3 | 123.16[3] |

Note: 5-Amino-3-cyclopropyl-1H-pyrazole is a closely related precursor and is included for its relevance in synthesis.

The following diagram illustrates the core structure and the tautomeric forms of the N-unsubstituted parent compound.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Methodologies

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of the Pyrazole Ring

A common and versatile method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For the synthesis of 5-cyclopropyl-pyrazole-4-carboxylic acids, a precursor containing the cyclopropyl moiety is required.

Experimental Protocol: Synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 1248463-84-4)

Illustrative Synthetic Pathway:

Caption: Generalized synthetic scheme for N-alkylation of a pyrazole.

Key Experimental Considerations:

-

Solvent Selection: A mixture of solvents like dichloromethane (DCM) and dimethylformamide (DMF) is often employed to ensure the solubility of reactants and reagents.[1]

-

Temperature Control: Maintaining a reaction temperature between 60-80°C is crucial to drive the reaction forward while minimizing potential side reactions such as decarboxylation.[1]

-

Stoichiometry: A slight excess of the alkylating agent (cyclopropyl bromide) is typically used to ensure complete conversion of the starting pyrazole.[1]

-

Purification: The final product is usually purified by recrystallization or column chromatography to achieve high purity.[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound derivatives are highly dependent on the N1-substituent.

General Physicochemical Properties:

| Property | Description |

| Physical State | Typically solids at room temperature. |

| Solubility | Generally soluble in polar organic solvents like DMF and DMSO. Solubility in water is often limited but can be increased by forming a salt of the carboxylic acid. |

| Acidity | The carboxylic acid moiety imparts acidic properties to the molecule. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of these compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the cyclopropyl protons in the upfield region (typically δ 0.5–1.2 ppm). The protons of the N-alkyl substituent will appear in their respective expected regions (e.g., for a propyl group, signals around δ 1.3–2.4 ppm).[1] The pyrazole ring proton will also be present.

-

¹³C NMR: The carbon signals of the cyclopropyl group, the N-alkyl group, the pyrazole ring, and the carboxylic acid carbonyl will be observable at their characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the compound should be observed, confirming its identity.

Applications in Research and Development

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[4][5] Derivatives of this compound are actively being investigated for a range of therapeutic applications.

Drug Discovery

-

Anti-inflammatory Agents: Pyrazole-containing compounds, most notably celecoxib, are well-known for their anti-inflammatory properties. The this compound scaffold is being explored for the development of new anti-inflammatory drugs.[1][6]

-

Antimicrobial Agents: The pyrazole ring system has been shown to exhibit significant antimicrobial and antifungal activity.[1][4] Researchers are synthesizing and testing derivatives of this scaffold as potential new antibiotics and antifungals.[4]

-

Anticancer Agents: The versatility of the pyrazole core allows for the design of molecules that can interact with various targets involved in cancer progression.[1][5]

The following diagram illustrates the workflow for investigating the biological activity of these compounds.

Caption: Workflow for the discovery and development of bioactive pyrazole derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The this compound scaffold represents a valuable and versatile building block in modern chemical research, particularly in the field of drug discovery. Its unique structural features and tunable properties through N-substitution make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of its chemistry, synthesis, and potential applications, aiming to empower researchers in their scientific endeavors.

References

-

3-Cyclopropyl-1H-pyrazol-5-amine - Amerigo Scientific. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved January 12, 2026, from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). Retrieved January 12, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January). Magnetic Resonance in Chemistry, 50(1), 58-61.

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5).

-

Overview on Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. (n.d.). Scholars Research Library. Retrieved January 12, 2026, from [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022, February 10). MDPI. Retrieved January 12, 2026, from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

biological activity of 5-Cyclopropyl-1h-pyrazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Cyclopropyl-1H-pyrazole-4-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Derivatives of pyrazole exhibit a vast spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities.[1][2][3][4] This guide focuses on a specific, highly promising subclass: this compound derivatives. The incorporation of a cyclopropyl group at the C5 position often enhances metabolic stability and binding affinity to biological targets. This document provides a comprehensive exploration of the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of these compounds, offering field-proven insights for researchers in drug discovery and development.

Core Synthesis Strategies

The construction of the this compound core predominantly relies on well-established cyclocondensation reactions. The most common approach involves the reaction of a hydrazine derivative with a β-ketoester or a similar 1,3-bielectrophilic intermediate. This method allows for significant diversity, as substituents can be readily introduced via the choice of starting materials.

A generalized synthetic workflow is depicted below. The process typically begins with the formation of a key intermediate, ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate, which is then cyclized with a substituted hydrazine to form the pyrazole ring. Subsequent hydrolysis of the ester yields the final carboxylic acid.

Exemplary Synthesis Protocol: 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol outlines a representative synthesis, providing a practical framework for laboratory application.

Step 1: Synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl oxalate (1.0 eq) dropwise at 0°C.

-

Stir the mixture for 15 minutes, then add cyclopropyl methyl ketone (1.0 eq) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a cold, dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

-

Dissolve the crude intermediate from Step 1 in glacial acetic acid.

-

Add phenylhydrazine (1.05 eq) to the solution.

-

Heat the mixture to reflux (approx. 118°C) for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the purified pyrazole ester.

Step 3: Synthesis of 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid[5]

-

Suspend the pyrazole ester from Step 2 in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to pH 2-3.

-

Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Major Biological Activities and Mechanisms of Action

This class of compounds has demonstrated significant potential across several therapeutic areas. The core scaffold serves as a versatile template for interacting with a range of biological targets.

Anticancer Activity: Kinase Inhibition

A primary focus of research on pyrazole derivatives has been their potential as anticancer agents, largely through the inhibition of protein kinases.[6] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their aberrant activation is a hallmark of many cancers.[7]

Mechanism of Action: this compound derivatives often function as ATP-competitive inhibitors. The pyrazole core acts as a hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of the kinase. The substituents on the pyrazole ring, particularly at the N1 and C3 positions, occupy adjacent hydrophobic pockets, conferring both potency and selectivity. By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby halting the oncogenic signaling cascade.

Key Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Pyrazole-based compounds have been designed as potent pan-FGFR covalent inhibitors, showing efficacy against both wild-type and resistance-conferring gatekeeper mutants.[7]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical component in TLR and IL-1R signaling, IRAK4 is a target for inflammatory diseases and certain cancers. N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective IRAK4 inhibitors.[8]

-

Janus Kinases (JAKs): Pyrazole-5-carboxamide derivatives have been investigated as inhibitors of JAK1, a kinase involved in cytokine signaling pathways relevant to myeloproliferative neoplasms and other cancers.[9]

Quantitative Data: Anticancer Activity

| Compound Class | Target Kinase / Cell Line | IC₅₀ (nM) | Reference |

| 5-Amino-1H-pyrazole-4-carboxamide (Cmpd 10h) | FGFR1 (enzyme) | 46 | [7] |

| 5-Amino-1H-pyrazole-4-carboxamide (Cmpd 10h) | FGFR2 (enzyme) | 41 | [7] |

| 5-Amino-1H-pyrazole-4-carboxamide (Cmpd 10h) | FGFR2 V564F Mutant | 62 | [7] |

| 5-Amino-1H-pyrazole-4-carboxamide (Cmpd 10h) | SNU-16 Gastric Cancer Cells | 59 | [7] |

| Pyrazole-5-carboxamides | Human c-Met Kinase | Varies | [9] |

Anti-inflammatory Activity

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor, highlighting the profound anti-inflammatory potential of this chemical class.[10][11] Derivatives act on key enzymes in the inflammatory cascade.

Mechanism of Action: The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[12] COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11] Some derivatives may also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), further broadening their anti-inflammatory profile.[11][12]

Structure-Activity Relationship (SAR) Insights:

-

COX-2 Selectivity: The presence of specific substituents, such as a p-sulfonamide or p-methanesulfonyl phenyl group, is a well-known determinant for COX-2 selectivity, as seen in celecoxib and other coxibs.[13]

-

Potency: Modifications to the aryl rings at the N1 and C3/C5 positions can significantly influence potency by optimizing interactions within the active site of the COX enzymes.[11]

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against a variety of bacterial and fungal pathogens.[2][14]

Mechanism of Action: The antimicrobial mechanisms are diverse. In bacteria, one identified target is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for initiating fatty acid biosynthesis.[15] Inhibition of this pathway disrupts the formation of bacterial cell membranes, leading to cell death. For antifungal activity, pyrazoles may interfere with cell wall synthesis or membrane integrity, leading to inhibitory effects on fungal growth.[14][16]

Quantitative Data: Antimicrobial Activity (MIC)

| Compound Class | Organism | MIC (μg/mL) | Reference |

| Pyrazole Derivative (Cmpd 3) | Escherichia coli (Gram-negative) | 0.25 | [10] |

| Pyrazole Derivative (Cmpd 4) | Streptococcus epidermidis (Gram-positive) | 0.25 | [10] |

| Pyrazole-3,4-dicarboxylic acid derivs. | Candida albicans | Good Inhibition | [14][16] |

| Pyrazole-dimedone compounds | Staphylococcus aureus | 16 | [14] |

Advanced Protocols for Drug Development

To facilitate further research, this section provides a detailed protocol for a key biological assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)

This protocol describes a common method to determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human FGFR1 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.

-

Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of the test compound solution. Include wells for a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control. b. Add 2.5 µL of a solution containing the substrate and ATP in assay buffer. c. Initiate the kinase reaction by adding 5 µL of the FGFR1 enzyme solution in assay buffer. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

-

Signal Detection (using ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: a. Subtract the background signal (no enzyme control) from all other readings. b. Normalize the data by setting the "no inhibitor" control as 100% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comprehensive Structure-Activity Relationship (SAR) and Future Outlook

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole core.

-

N1-Position: Substitution at this position is crucial. Large, often aromatic or heteroaromatic, groups are typically required for high-affinity binding to kinase hinge regions and for achieving COX-2 selectivity. This position also significantly influences solubility and other ADME properties.

-

C5-Position: The defining cyclopropyl group is not merely a placeholder. Its rigid, three-dimensional structure is adept at fitting into specific hydrophobic pockets in target enzymes, often leading to enhanced potency and improved metabolic stability compared to simple alkyl groups.[1]

-

C3-Position: This position offers a vector for fine-tuning selectivity and potency. Substituents here can interact with different amino acid residues in the active sites of various kinases or enzymes, allowing for the development of highly selective inhibitors.[17]

-

C4-Position: The carboxylic acid is a key feature, often acting as a critical hydrogen bond donor/acceptor or serving as a handle for conversion into other functional groups like amides, which are prevalent in many kinase inhibitors.[9][18]

Future Directions: The this compound scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:

-

Overcoming Drug Resistance: Designing next-generation inhibitors that are active against known resistance mutations in targets like FGFR.[7]

-

Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to create compounds with novel mechanisms of action, potentially offering greater selectivity and duration of effect.

-

Exploring New Therapeutic Areas: While oncology and inflammation are well-explored, the versatility of this scaffold suggests potential applications in neurodegenerative diseases, metabolic disorders, and virology.[1]

-

Multi-Target Ligands: Rationally designing single molecules that can modulate multiple, disease-relevant targets (e.g., dual COX/5-LOX or dual kinase inhibitors) to achieve synergistic therapeutic effects.

References

- Benchchem. (n.d.). 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid.

- Bentham Science. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers, 2.

- ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.

- National Institutes of Health. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.

- PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives.

- Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

- ResearchGate. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.

- Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.

- PubMed. (2017). Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors.

- International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold.

- Santa Cruz Biotechnology. (n.d.). 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

- MySkinRecipes. (n.d.). 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid.

- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.

- PubMed. (n.d.). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications.

- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

- PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors.

- IntechOpen. (n.d.). Recent advances in the synthesis of new pyrazole derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. scbt.com [scbt.com]

- 6. 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencescholar.us [sciencescholar.us]

- 14. meddocsonline.org [meddocsonline.org]

- 15. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Pyrazole Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal and agricultural chemistry. Its discovery in the late 19th century unlocked a vast chemical space that continues to yield compounds of profound therapeutic and commercial significance. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyrazole-based compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational Knorr synthesis, examines modern synthetic strategies, and elucidates the structure-activity relationships that have led to blockbuster drugs and effective agrochemicals. Through detailed protocols, comparative data, and mechanistic insights, this guide aims to be an authoritative resource for understanding and harnessing the power of the pyrazole scaffold.

A Serendipitous Discovery: The Dawn of Pyrazole Chemistry

The story of pyrazole is inextricably linked to the German chemist Ludwig Knorr and his quest for synthetic alternatives to quinine in the 1880s. In 1883, while investigating the reaction of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously synthesized a novel heterocyclic compound which he named "antipyrine" (later known as phenazone)[1][2]. This discovery was monumental for two reasons: it marked the birth of the pyrazole class of compounds and yielded one of the first commercially successful synthetic drugs, a potent analgesic and antipyretic[1][3].

Knorr's foundational work, published in Berichte der deutschen chemischen Gesellschaft, detailed the condensation reaction that would become the bedrock of pyrazole synthesis for decades to come[4]. His initial synthesis of 1-phenyl-3-methyl-5-pyrazolone, the precursor to antipyrine, laid the groundwork for what is now known as the Knorr pyrazole synthesis[4][5].

Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883): A Historical Protocol

Based on Knorr's 1883 publication, the original experimental procedure was as follows:

-

Reaction Mixture Preparation: 100 grams of phenylhydrazine were combined with 125 grams of ethyl acetoacetate in a reaction vessel at ambient temperature[4].

-

Initial Condensation: An initial, exothermic condensation reaction occurred, leading to the formation of an oily product and water[4].

-

Separation and Cyclization: The water layer was separated, and the remaining oily condensation product was heated on a water bath for an extended period. This heating induced cyclization through the elimination of ethanol, yielding the crude pyrazolone product[4].

-

Isolation: Upon cooling, the crude product solidified and was collected[4]. While not explicitly mentioned in the original paper, modern practice would involve recrystallization from a solvent like ethanol for purification.

This pioneering work not only introduced a new class of heterocycles but also demonstrated their potential as therapeutic agents, setting the stage for over a century of research and development in pyrazole chemistry.

The Art of the Ring: Synthetic Methodologies for Pyrazole Derivatives

The synthesis of the pyrazole core has evolved significantly since Knorr's initial discovery. While the Knorr synthesis remains a staple, the demand for more complex and diverse pyrazole derivatives has driven the development of a plethora of innovative synthetic strategies.

The Classical Approach: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives[6]. The versatility of this method lies in the wide availability of both starting materials, allowing for the synthesis of a vast array of substituted pyrazoles.

General Mechanism:

The reaction typically proceeds through the following steps:

-

Hydrazone Formation: The more reactive carbonyl group of the 1,3-dicarbonyl compound reacts with the hydrazine to form a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining free amino group of the hydrazine attacks the second carbonyl group, leading to a cyclic intermediate.

-

Dehydration: The cyclic intermediate readily dehydrates to form the stable aromatic pyrazole ring.

Dicarbonyl [label="1,3-Dicarbonyl\nCompound"]; Hydrazine [label="Hydrazine\nDerivative"]; Hydrazone [label="Hydrazone\nIntermediate"]; Cyclic [label="Cyclic\nIntermediate"]; Pyrazole [label="Pyrazole\nProduct"]; Water [label="H2O", shape=plaintext];

Dicarbonyl -> Hydrazone [label="+ Hydrazine"]; Hydrazone -> Cyclic [label="Intramolecular\nCyclization"]; Cyclic -> Pyrazole [label="Dehydration"]; Cyclic -> Water [style=dashed]; }

Caption: General mechanism of the Knorr pyrazole synthesis.Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol provides a modern adaptation of the Knorr synthesis for a common pyrazolone intermediate.

-

Reactants:

-

Ethyl acetoacetate (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in ethanol.

-

Slowly add phenylhydrazine to the solution. The reaction is exothermic, so addition should be controlled.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Modern Synthetic Strategies: Beyond the Knorr Synthesis

While the Knorr synthesis is robust, challenges such as regioselectivity with unsymmetrical dicarbonyls and the need for more complex substitution patterns have spurred the development of alternative methods. These modern approaches offer greater control, efficiency, and access to a wider range of pyrazole derivatives.

| Synthetic Method | Description | Advantages | Disadvantages | References |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., diazo compounds, nitrilimines) with a dipolarophile (e.g., alkynes, alkenes). | High regioselectivity, access to diverse substitution patterns. | Requires synthesis of potentially unstable 1,3-dipoles. | [6][7] |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | High atom economy, operational simplicity, rapid access to molecular diversity. | Optimization can be complex, limited to specific substitution patterns. | [6] |

| Catalyst-Assisted Syntheses | Use of transition metal catalysts (e.g., Pd, Cu, Fe) or organocatalysts to promote pyrazole formation. | Mild reaction conditions, high yields, excellent regioselectivity. | Catalyst cost and removal can be a concern. | [8] |

| Green Chemistry Approaches | Utilization of environmentally benign conditions, such as microwave irradiation, ultrasound, ionic liquids, or solvent-free reactions. | Reduced reaction times, lower energy consumption, minimized waste. | Specialized equipment may be required, scalability can be a challenge. | [9] |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, precise control over reaction parameters, easy scalability. | High initial setup cost, potential for clogging with solid byproducts. | [10] |

Knorr [label="Knorr Synthesis (1883)"]; Cycloaddition [label="[3+2] Cycloaddition"]; MCR [label="Multicomponent\nReactions"]; Catalysis [label="Catalyst-Assisted\nSynthesis"]; Green [label="Green Chemistry\nApproaches"]; Flow [label="Flow Chemistry"];

Knorr -> Cycloaddition; Knorr -> MCR; Knorr -> Catalysis; Catalysis -> Green; Catalysis -> Flow; MCR -> Green; }

Caption: Evolution of pyrazole synthesis methodologies.The Pyrazole Pharmacophore: A Privileged Scaffold in Drug Discovery

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity[11]. This versatility has led to the development of numerous blockbuster drugs across various therapeutic areas.

Anti-inflammatory Agents: The COX-2 Inhibitors

The discovery of the cyclooxygenase (COX) enzymes and their isoforms, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold played a pivotal role in the design of selective COX-2 inhibitors, which aimed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Celecoxib (Celebrex®): A prime example is celecoxib, a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.

Mechanism of Action: Celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. The sulfonamide side chain of celecoxib is crucial for its selectivity, as it fits into a hydrophilic side pocket present in COX-2 but not in COX-1.

Structure-Activity Relationship (SAR) of Pyrazole-Based COX-2 Inhibitors:

-

1,5-Diaryl Substitution: The presence of two aryl groups at the 1- and 5-positions of the pyrazole ring is a common feature for potent COX-2 inhibition.

-

Sulfonamide/Sulfone Moiety: A para-sulfonamide or sulfone group on one of the aryl rings is essential for COX-2 selectivity, as it interacts with the specific side pocket of the enzyme.

-

Substituents on the Aryl Rings: Electron-withdrawing groups, such as trifluoromethyl, on the other aryl ring can enhance potency.

Anticancer Agents: Targeting Kinases and Other Pathways

The pyrazole scaffold is a prominent feature in many small-molecule kinase inhibitors used in cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Ruxolitinib (Jakafi®): This pyrazole-containing drug is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are involved in signaling pathways that control cell growth and immune responses[6].

Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors:

-

Hinge-Binding Motif: The pyrazole ring often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket[12][13].

-

Substituents for Selectivity: The substituents on the pyrazole ring and other parts of the molecule are crucial for achieving selectivity for specific kinases over others[14]. For instance, in some p38 MAP kinase inhibitors, a basic nitrogen substituent on the pyrazole was found to interact with an aspartate residue, enhancing potency[12][15].

-

Modulation of Physicochemical Properties: Modifications to the pyrazole scaffold can be used to optimize physicochemical properties such as solubility and cell permeability, which are critical for in vivo efficacy[12].

Erectile Dysfunction: The PDE5 Inhibitors

The development of phosphodiesterase type 5 (PDE5) inhibitors has transformed the treatment of erectile dysfunction. Sildenafil (Viagra®), a pyrazolo-pyrimidinone derivative, was the first-in-class drug in this category.

Sildenafil (Viagra®):

Mechanism of Action: Sildenafil inhibits the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and penile erection. The pyrazole and pyrimidine rings are crucial for the molecule's interaction with the PDE5 active site[11].

Structure-Activity Relationship (SAR) of Pyrazole-Based PDE5 Inhibitors:

-

Core Scaffold: The pyrazolo[4,3-d]pyrimidin-7-one core is a key structural feature for potent PDE5 inhibition[16].

-

N-1 and N-3 Substituents: The substituents at the N-1 and C-3 positions of the pyrazole ring influence potency and selectivity. Basic alkyl or heteroaryl groups at the N-2 position of the pyrazole have been shown to be important for potent and selective PDE5 inhibition[11][17].

-

5-Phenyl Group Substituents: The ethoxyphenyl group at the 5-position of the pyrimidinone ring is crucial for binding to the active site. The sulfonylpiperazine moiety on this phenyl ring enhances solubility and pharmacokinetic properties.

Pyrazoles in Agriculture: Protecting Crops

The versatility of the pyrazole scaffold extends beyond medicine into the realm of agriculture, where pyrazole-based compounds are used as effective fungicides and herbicides.

Pyrazole-Based Fungicides

Several commercial fungicides incorporate a pyrazole carboxamide moiety. These compounds are highly effective against a broad spectrum of fungal pathogens.

Mechanism of Action: Many pyrazole carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs). They bind to the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain, blocking cellular respiration and leading to the death of the fungal pathogen[18][19][20][21].

Structure-Activity Relationship (SAR) of Pyrazole-Based SDHIs:

-

Pyrazole Carboxamide Core: This core structure is essential for binding to the SDH enzyme.

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring, such as difluoromethyl or trifluoromethyl groups, significantly impact the fungicidal activity[19].

-

Amide Substituent: The substituent on the amide nitrogen is crucial for potency and spectrum of activity. Often, a substituted phenyl or biphenyl group is present.

Pyrazole-Based Herbicides

Pyrazole derivatives have also been developed as potent herbicides for weed control in various crops.

Mechanism of Action: A common mode of action for pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the biosynthesis of carotenoids, which are essential for protecting chlorophyll from photooxidation. This leads to bleaching of the plant tissues and ultimately, plant death.

The Future of Pyrazole Chemistry: Challenges and Opportunities

The field of pyrazole chemistry continues to evolve, driven by the ongoing need for new and improved therapeutic agents and agrochemicals. However, several challenges and exciting opportunities lie ahead.

Challenges:

-

Regioselectivity: Controlling the regioselectivity in the synthesis of unsymmetrically substituted pyrazoles remains a significant challenge.

-

Drug Resistance: The emergence of drug resistance to existing pyrazole-based therapies necessitates the development of new derivatives with novel mechanisms of action.

-

Toxicity: While many pyrazole-based drugs have favorable safety profiles, the potential for off-target effects and metabolic toxicity remains a concern in drug development[11].

Opportunities:

-

New Therapeutic Targets: The privileged nature of the pyrazole scaffold makes it an ideal starting point for exploring new biological targets and developing treatments for a wider range of diseases[11].

-

Advanced Synthetic Methodologies: The continued development of novel synthetic methods, including biocatalysis and artificial intelligence-driven synthesis planning, will enable the creation of increasingly complex and diverse pyrazole libraries[8][10].

-

Materials Science: The unique photophysical and electronic properties of pyrazole derivatives are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors.

Conclusion

From its serendipitous discovery over a century ago to its current status as a privileged scaffold in modern chemistry, the pyrazole nucleus has demonstrated remarkable versatility and enduring impact. The journey from Knorr's laboratory to the development of life-changing drugs and essential agrochemicals is a testament to the power of fundamental chemical research. As our understanding of biology and synthetic chemistry deepens, the pyrazole ring is poised to remain a central and invaluable tool for researchers, scientists, and drug development professionals in their quest to address the pressing challenges of human health and food security. The future of pyrazole chemistry is bright, with countless opportunities for innovation and discovery yet to be unearthed.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

- Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4162-4166.

- Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. (2025). Research Journal of Pharmacy and Technology, 18(1), 1-10.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect, 9(24), e202403478.

-

Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). Molecules, 29(1), 234.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 789-805.

- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2012). European Journal of Medicinal Chemistry, 54, 56-64.

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry, 50(23), 5723-5735.

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]

- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry, 68(41), 11485-11495.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Pharmaceutical Chemistry Journal, 57(1), 1-15.

- Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6), a422-a428.

-

Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(13), 8683-8692.

- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry, 70(4), 1159-1169.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters, 14(5), 653-659.

- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (2023). Journal of Agricultural and Food Chemistry, 71(47), 18838-18847.

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry, 50(23), 5723-5735.

- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-326.

- Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. (2019). Bioorganic Chemistry, 89, 103022.

- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry, 50(23), 5723-5735.

- Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. (2022). Journal of Agricultural and Food Chemistry, 70(25), 7585-7595.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2023). European Journal of Medicinal Chemistry, 248, 115069.

- Chemistry of Antipyrine. (2021). Mini-Reviews in Organic Chemistry, 18(5), 586-601.

-

Synthesis of Antipyrine drug and its derivatives.pptx. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]

-

Ludwig Knorr. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124.

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014).

- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (2025). BenchChem.

-

The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

- A Comparative Guide to Pyrazole Synthesis: 1-Adamantylhydrazine vs. Phenylhydrazine. (2025). BenchChem.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

-

Ludwig Knorr. (n.d.). Britannica. Retrieved January 12, 2026, from [Link]

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (2025). BenchChem.

- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321–326.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry, 38(3), 535-556.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

Sources

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. kar.kent.ac.uk [kar.kent.ac.uk]

- 18. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

spectral analysis of 5-Cyclopropyl-1h-pyrazole-4-carboxylic acid (NMR, IR, Mass Spec)

A Guide to the Spectral Analysis of 5-Cyclopropyl-1H-pyrazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a fundamental scaffold in medicinal chemistry. The strategic placement of a cyclopropyl group at the 5-position and a carboxylic acid at the 4-position creates a molecule with significant potential as a building block in drug discovery. Accurate structural elucidation and purity assessment are paramount for its application in synthesis and biological screening. This guide provides an in-depth technical overview of the essential analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering insights grounded in established chemical principles. The molecular formula for this compound is C₇H₈N₂O₂, with a corresponding molecular weight of approximately 152.15 g/mol .